4-(Hexyloxy)-3-methoxybenzaldehyde
Overview
Description
The compound 4-hexyloxy-3-methoxybenzaldehyde is a derivative of vanillin, which is a well-known flavoring agent. It has been the subject of various studies to understand its molecular structure, synthesis, and physical and chemical properties .
Synthesis Analysis
The synthesis of related methoxybenzaldehyde compounds has been explored through various methods. For instance, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal has been used to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes . Another approach involved the selective monomethylation of 2,4-dihydroxybenzaldehyde to produce 4-methoxysalicylaldehyde . Additionally, a synthesis route for 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol via O-alkylation and Vilsmeier-Hack reaction has been reported .
Molecular Structure Analysis
The molecular structure and vibrational spectra of 4-hexyloxy-3-methoxybenzaldehyde have been studied using Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements. Density functional theory (DFT) calculations have been used to obtain the molecular geometry, harmonic vibrational frequencies, bonding features, and thermodynamic properties for the most stable conformer of the compound in the ground state .
Chemical Reactions Analysis
The electrochemical oxidation of related compounds, such as 3,4-dihydroxybenzaldehyde, has been studied, revealing that it can undergo methoxylation reactions to form methoxyquinones . The synthesis of isotopically labeled methoxybenzaldehydes, such as [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, has also been achieved, which is useful for molecular imaging and studying biological pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hexyloxy-3-methoxybenzaldehyde have been investigated, including its vibrational frequencies, NMR chemical shifts, UV-vis spectra, HOMO-LUMO analysis, molecular electrostatic potential (MEP), and atomic charges. Theoretical predictions for IR, Raman, and UV-vis spectra have been compared with experimental data, showing good agreement . Additionally, the crystal growth, structural, and physicochemical studies of a novel binary organic complex involving 3-hydroxy-4-methoxybenzaldehyde have been conducted, providing insights into the intermolecular interactions and crystal packing of such compounds .
Scientific Research Applications
1. Synthesis of Optoelectronic Devices
- Summary of Application : The compound N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, which can be synthesized from 4-(Hexyloxy)-3-methoxybenzaldehyde, is of great interest for the synthesis of optoelectronic devices .
- Methods of Application : The compound was obtained by means of a Buchwald–Hartwig cross-coupling reaction of bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine and 2-bromothiophene in the presence of tris(dibenzylideneacetone)dipalladium (0), tri-tert-butyl phosphine and sodium tert-butanolate .
- Results or Outcomes : The use of a biphenyl group in triarylamino-containing donors can significantly increase the photovoltaic characteristics of dyes .
2. Thermo Optical Parameters in Liquid Crystals
- Summary of Application : The compound 4l-hexyloxy-4-cyanobyphenyl (6OCB), which is structurally similar to 4-(Hexyloxy)-3-methoxybenzaldehyde, has been studied for its optical parameters when dispersed with ZnO nanoparticles .
- Methods of Application : Synthesis, characterization, and study of optical parameters through image enhancement methods have been carried out on 6OCB pure liquid crystal (LC) and 6OCB with dispersion of 0.5 wt% ZnO nanoparticles .
- Results or Outcomes : The dispersion of ZnO in 6OCB exhibits nematic phase as same as the pure 6OCB with slightly reduced clearing temperature as expected .
3. Photoswitching Behaviour of Benzamides
- Summary of Application : The compound (E)-4-((4-(hexyloxy)phenyl)diazenyl)-N-phenyl benzamides, which can be synthesized from 4-(Hexyloxy)-3-methoxybenzaldehyde, has been studied for its photoswitching behaviour .
- Methods of Application : The compound was synthesized by reacting (E)-4-[4-(4-hexyloxy)phenylazo]benzoic acid with substituted aniline derivatives in the presence of 1,3-dicyclohexylcarbodiimide (DCC), 4-(N,N-dimethyl amino)pyridine (DMAP) as a coupling agent .
- Results or Outcomes : The compound showed quick E–Z transition with prolonged thermal back relaxation using UV-Visible spectroscopy. This interesting behaviour could be attributed to the presence of the hexyloxy tail, lateral electron withdrawing group and the influence of inter- or intramolecular hydrogen bonding .
4. Synthesis of Optoelectronic Devices
- Summary of Application : The compound N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, which can be synthesized from 4-(Hexyloxy)-3-methoxybenzaldehyde, is of great interest for the synthesis of optoelectronic devices .
- Methods of Application : The compound was obtained by means of a Buchwald–Hartwig cross-coupling reaction of bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine and 2-bromothiophene in the presence of tris(dibenzylideneacetone)dipalladium (0), tri-tert-butyl phosphine and sodium tert-butanolate .
- Results or Outcomes : The use of a biphenyl group in triarylamino-containing donors can significantly increase the photovoltaic characteristics of dyes .
5. Photoswitching Behaviour of Benzamides
- Summary of Application : The compound (E)-4-((4-(hexyloxy)phenyl)diazenyl)-N-phenyl benzamides, which can be synthesized from 4-(Hexyloxy)-3-methoxybenzaldehyde, has been studied for its photoswitching behaviour .
- Methods of Application : The compound was synthesized by reacting (E)-4-[4-(4-hexyloxy)phenylazo]benzoic acid with substituted aniline derivatives in the presence of 1,3-dicyclohexylcarbodiimide (DCC), 4-(N,N-dimethyl amino)pyridine (DMAP) as a coupling agent .
- Results or Outcomes : The compound showed quick E–Z transition with prolonged thermal back relaxation using UV-Visible spectroscopy. This interesting behaviour could be attributed to the presence of the hexyloxy tail, lateral electron withdrawing group and the influence of inter- or intramolecular hydrogen bonding .
6. Synthesis of Optoelectronic Devices
- Summary of Application : The compound N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, which can be synthesized from 4-(Hexyloxy)-3-methoxybenzaldehyde, is of great interest for the synthesis of optoelectronic devices .
- Methods of Application : The compound was obtained by means of a Buchwald–Hartwig cross-coupling reaction of bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine and 2-bromothiophene in the presence of tris(dibenzylideneacetone)dipalladium (0), tri-tert-butyl phosphine and sodium tert-butanolate .
- Results or Outcomes : The use of a biphenyl group in triarylamino-containing donors can significantly increase the photovoltaic characteristics of dyes .
Safety And Hazards
The compound’s toxicity, flammability, and environmental impact would be assessed. This information is usually summarized in a Material Safety Data Sheet (MSDS).
Future Directions
This could involve suggesting further studies to better understand the compound’s properties or reactivity, or proposing applications for the compound based on its properties.
properties
IUPAC Name |
4-hexoxy-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-3-4-5-6-9-17-13-8-7-12(11-15)10-14(13)16-2/h7-8,10-11H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJXODUYQQLNDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021691 | |
Record name | 4-(Hexyloxy)-m-anisaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hexyloxy)-3-methoxybenzaldehyde | |
CAS RN |
61096-84-2 | |
Record name | 4-(Hexyloxy)-m-anisaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Hexyloxy)-m-anisaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.